molecular formula C17H16ClNO3 B3256001 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid CAS No. 262429-48-1

3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid

Cat. No.: B3256001
CAS No.: 262429-48-1
M. Wt: 317.8 g/mol
InChI Key: KPNXJVGYPYRCHY-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a chlorophenyl group and a phenylacetamido group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid typically involves multi-step organic reactions. One common method might include:

    Starting Materials: 3-chlorobenzaldehyde and phenylacetic acid.

    Step 1: Formation of an intermediate by reacting 3-chlorobenzaldehyde with a suitable amine to form an imine.

    Step 2: Reduction of the imine to form the corresponding amine.

    Step 3: Acylation of the amine with phenylacetic acid to form the amide.

    Step 4: Hydrolysis of the amide to yield the final product, this compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylacetamido group.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include derivatives with different substituents on the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Synthesis: It can be a building block for more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor in biochemical pathways.

    Drug Development: Exploration as a lead compound for pharmaceuticals.

Medicine

    Therapeutic Agents:

    Diagnostic Tools: Use in imaging or as a marker in diagnostic assays.

Industry

    Materials Science: Application in the development of new materials with specific properties.

    Agrochemicals: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action for 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, altering their function and leading to a biological effect. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-3-(2-phenylacetamido)butanoic acid
  • 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid
  • 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid methyl ester

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity, biological activity, and physical properties. The presence of both a chlorophenyl group and a phenylacetamido group provides a distinct set of chemical and biological interactions compared to other similar compounds.

Properties

IUPAC Name

3-(3-chlorophenyl)-3-[(2-phenylacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c18-14-8-4-7-13(10-14)15(11-17(21)22)19-16(20)9-12-5-2-1-3-6-12/h1-8,10,15H,9,11H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNXJVGYPYRCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution, in a 3/1 mixture of water/acetone, of 10 mmol of (±)-3-(3-chlorophenyl)-β-alanine described in Step A of Example 1 there are added 24 mmol of triethylamine and then, at −5° C., 13 mmol of phenylacetyl chloride. After stirring for 2 hours at −5° C. and then for 3 hours at ambient temperature, the solution is filtered; the acetone is evaporated off, the aqueous phase is washed with ether and is then acidified to pH=1 and extracted with ethyl acetate. The combined organic phases are dried and then evaporated. The residue obtained is washed with hexane, precipitated in a minimum of ether and then filtered to yield the expected product.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
24 mmol
Type
reactant
Reaction Step Two
Quantity
13 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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